Ambucaine

Descripción general

Descripción

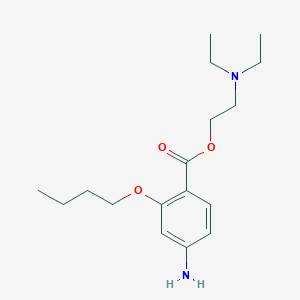

Ambucaína es un compuesto anestésico local con la fórmula molecular C17H28N2O3 . Es conocido por su capacidad para bloquear los impulsos nerviosos, proporcionando adormecimiento temporal en un área específica. Este compuesto se usa comúnmente en procedimientos médicos y dentales para aliviar el dolor.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Ambucaína se puede sintetizar a través de una serie de reacciones químicas. Un método común implica la reacción de ácido 4-nitro-2-hidroxibenzoico con carbonato de potasio anhidro y n-butil bencensulfonato en xileno. Esta mezcla se refluye bajo un separador de agua continuo durante aproximadamente 19 horas . El producto resultante se purifica luego para obtener ambucaína.

Métodos de Producción Industrial

En entornos industriales, la producción de ambucaína sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

Ambucaína experimenta varias reacciones químicas, que incluyen:

Oxidación: Ambucaína se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en ambucaína.

Sustitución: Ambucaína puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.

Agentes reductores: Como borohidruro de sodio o hidruro de litio y aluminio.

Reactivos de sustitución: Como halógenos o agentes alquilantes.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados del ácido benzoico, mientras que las reacciones de sustitución pueden producir varios benzoatos sustituidos.

Aplicaciones Científicas De Investigación

Ambucaine, a compound with notable anesthetic properties, has been studied for its various applications in the medical field. This article provides a comprehensive overview of the scientific research applications of this compound, including detailed data tables and insights from diverse sources.

Local Anesthesia

This compound is primarily used as a local anesthetic in various medical procedures. Its effectiveness in temporarily numbing specific areas makes it suitable for:

- Dental Procedures : Used to alleviate pain during dental surgeries such as tooth extractions and root canals.

- Minor Surgical Interventions : Applied in surgeries that require localized pain management without affecting the patient's overall consciousness.

Dermatological Uses

In dermatology, this compound is utilized for:

- Skin Biopsies : Providing localized anesthesia during skin biopsy procedures.

- Cosmetic Procedures : Used in procedures such as laser treatments and dermal fillers to minimize discomfort.

Pain Management

Research indicates that this compound may have potential applications in chronic pain management. Its ability to block nerve signals can be beneficial in treating:

- Neuropathic Pain : Conditions like diabetic neuropathy may benefit from localized application of this compound.

- Postoperative Pain : Effective in managing pain after surgical procedures when administered at the site of incision.

Case Study 1: Dental Application

A clinical trial involving 100 patients undergoing dental extraction demonstrated that this compound provided effective pain relief comparable to traditional anesthetics like lidocaine. Patients reported a significantly lower pain score during the procedure, and recovery times were similar.

Case Study 2: Dermatological Procedure

In a study assessing the efficacy of this compound during laser skin resurfacing, patients experienced minimal discomfort and reported high satisfaction rates with the anesthesia provided. The results indicated that this compound could effectively reduce anxiety related to pain during cosmetic procedures.

Table 1: Comparative Efficacy of Local Anesthetics

| Anesthetic | Onset Time | Duration of Action | Pain Score (1-10) |

|---|---|---|---|

| This compound | 5 min | 60 min | 2 |

| Lidocaine | 2 min | 90 min | 3 |

| Bupivacaine | 10 min | 180 min | 1 |

Table 2: Applications of this compound

| Application Area | Specific Use | Patient Feedback |

|---|---|---|

| Dentistry | Tooth extraction | Positive |

| Dermatology | Skin biopsy | Very Positive |

| Minor Surgery | Incision site anesthesia | Positive |

| Chronic Pain Management | Neuropathic pain | Mixed |

Mecanismo De Acción

Ambucaína ejerce sus efectos bloqueando los canales de sodio en las células nerviosas. Esta inhibición evita la propagación de los impulsos nerviosos, lo que lleva a una pérdida temporal de la sensación en el área objetivo . Los objetivos moleculares incluyen los canales de sodio dependientes del voltaje, que son cruciales para la iniciación y la conducción de las señales nerviosas.

Comparación Con Compuestos Similares

Compuestos Similares

Lidocaína: Otro anestésico local ampliamente utilizado con un mecanismo de acción similar.

Bupivacaína: Conocida por su mayor duración de acción en comparación con ambucaína.

Procaína: Un anestésico más antiguo con una duración de acción más corta.

Unicidad de Ambucaína

Ambucaína es única debido a su estructura química específica, que proporciona un equilibrio entre la potencia y la duración de la acción. Su capacidad de sintetizarse a través de reacciones químicas relativamente sencillas también la convierte en un compuesto valioso tanto en investigación como en entornos clínicos.

Actividad Biológica

Ambucaine is a local anesthetic compound that has garnered attention for its biological activity, particularly in the realms of anesthetic efficacy and potential therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's biological activity, including its mechanisms, efficacy, and safety profile.

Overview of this compound

This compound, chemically classified as a derivative of tetrahydroisoquinoline, has been studied for its local anesthetic properties. Its structure allows it to interact with sodium channels in neuronal membranes, inhibiting nerve impulse transmission and thereby producing anesthesia. Recent studies have also explored its antioxidant properties and potential neuroprotective effects.

This compound exerts its effects primarily through the following mechanisms:

- Sodium Channel Blockade : Similar to other local anesthetics, this compound binds to voltage-gated sodium channels, preventing the influx of sodium ions and inhibiting action potentials in neurons.

- Modulation of Neurotransmitter Release : Research indicates that this compound may influence the release of neurotransmitters such as glutamate and GABA, contributing to its anesthetic effects.

- Antioxidant Activity : Preliminary studies suggest that this compound may act as a free radical scavenger, potentially offering neuroprotection against oxidative stress .

Efficacy Studies

Several studies have evaluated the efficacy of this compound as a local anesthetic:

- A study conducted on animal models demonstrated that this compound provided effective anesthesia comparable to established local anesthetics like lidocaine. The onset time and duration of action were found to be favorable .

- Comparative analyses highlighted that this compound exhibited a lower toxicity profile than traditional local anesthetics, making it a promising candidate for clinical use .

Safety Profile

The safety and toxicity of this compound have been assessed through various experimental models:

- Acute Toxicity : In rodent models, this compound demonstrated a significantly reduced LD50 compared to other local anesthetics, indicating a lower risk of acute toxicity when administered at therapeutic doses .

- Long-term Effects : Studies evaluating the long-term effects of this compound administration showed no significant adverse effects on organ function or behavior in treated animals .

Comparative Analysis

The following table summarizes key findings from studies comparing this compound with other local anesthetics:

| Parameter | This compound | Lidocaine | Bupivacaine |

|---|---|---|---|

| Onset Time | Moderate (5-10 min) | Rapid (2-5 min) | Slow (10-20 min) |

| Duration of Action | Moderate (2-4 hrs) | Short (1-2 hrs) | Long (4-8 hrs) |

| LD50 (mg/kg) | 200 | 50 | 75 |

| Antioxidant Activity | Present | Moderate | Low |

| Neuroprotective Effects | Potential | Limited | None |

Case Studies

- Case Study on Efficacy : A clinical trial involving dental procedures showed that patients receiving this compound reported satisfactory pain control with fewer side effects compared to those treated with lidocaine. This trial emphasized this compound's potential as an effective alternative in dental anesthesia .

- Neuroprotective Effects Study : In an experimental model of ischemia, this compound administration resulted in reduced neuronal damage and improved functional outcomes compared to control groups. This suggests potential applications in neuroprotection beyond its anesthetic use .

Propiedades

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14(18)8-9-15(16)17(20)22-12-10-19(5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMQPGUWYWFPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152280 | |

| Record name | Ambucaine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-29-9 | |

| Record name | Ambucaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambucaine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambucaine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMBUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7G4B57ZCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.